(+)-JQ1 PA -

(+)-JQ1 PA

Catalog Number: EVT-270860
CAS Number:
Molecular Formula: C22H20ClN5OS
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-JQ1 PA is a clickable form of the bromodomain and extraterminal domain (BET) inhibitor (+)-JQ1.1 (+)-JQ1 PA binds to bromodomain-containing protein 4 (BRD4) and displaces it from Myc in a ChIP-qPCR assay. It reduces proliferation of MV4-11 cells (IC50 = 10.4 nM).
(+)-JQ1 PA is a clickable JQ1 for building PROTACs, which acts as a BET bromodomain inhibitor.
Source and Classification

(+)-JQ1 PA is synthesized from JQ1 through a chemical modification process that introduces a propargyl amide group. This modification enhances the compound's ability to engage with biological targets while maintaining its inhibitory effects on bromodomain proteins. The classification of (+)-JQ1 PA falls under small-molecule inhibitors used in epigenetic regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-JQ1 PA involves several key steps:

  1. Starting Material: The synthesis begins with the parent compound JQ1, which is readily available.
  2. Chemical Modification: A propargyl amide moiety is introduced to JQ1 through a reaction involving propargylamine and appropriate coupling agents.
  3. Purification: The product is purified using techniques such as column chromatography to isolate (+)-JQ1 PA from unreacted materials and by-products.
  4. Characterization: The final compound is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

This synthetic approach allows for the exploration of structure-activity relationships, enabling researchers to optimize the compound for enhanced biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (+)-JQ1 PA retains the core structure of JQ1, characterized by its benzothiazole moiety linked to a pyridine ring, with the addition of a propargyl amide group.

  • Molecular Formula: C_{18}H_{19}N_{3}O
  • Molecular Weight: 295.36 g/mol
  • Key Features: The presence of the propargyl amide enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.

The structural data can be visualized using computational chemistry tools that model ligand-receptor interactions, providing insights into how (+)-JQ1 PA may interact with BRD4.

Chemical Reactions Analysis

Reactions and Technical Details

(+)-JQ1 PA undergoes several chemical reactions relevant to its biological activity:

  1. Binding Interactions: The compound interacts with bromodomains through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory function.
  2. Metabolic Stability: In vivo studies indicate that (+)-JQ1 PA exhibits metabolic stability compared to its parent compound, potentially due to the modification that reduces susceptibility to metabolic enzymes.

These reactions are essential for understanding how (+)-JQ1 PA can be utilized effectively in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism of action of (+)-JQ1 PA primarily involves:

  • Inhibition of BRD4: By binding to the bromodomain of BRD4, (+)-JQ1 PA disrupts its interaction with acetylated histones, leading to decreased transcriptional activity of genes involved in cell proliferation and survival.
  • Impact on Gene Expression: Studies have shown that treatment with (+)-JQ1 PA results in downregulation of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in microglial cells, indicating its potential role in modulating inflammatory responses.

This mechanism highlights the compound's relevance in cancer therapy and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (+)-JQ1 PA include:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: (+)-JQ1 PA shows good stability under physiological conditions, making it suitable for biological applications.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within the range observed for similar compounds.

These properties are critical for assessing the suitability of (+)-JQ1 PA for laboratory experiments and potential clinical applications.

Applications

Scientific Uses

(+)-JQ1 PA has several scientific applications:

  • Cancer Research: It is used as a tool compound to study the role of BET proteins in cancer cell biology, particularly in triple-negative breast cancer models where it has demonstrated antiproliferative effects.
  • Neuroinflammation Studies: Research indicates that (+)-JQ1 PA can attenuate microglial activation and inflammatory responses in models of neuroinflammation, suggesting potential therapeutic avenues for neurodegenerative diseases.
  • Epigenetic Regulation: As a BET inhibitor, it serves as an important reagent for investigating epigenetic mechanisms underlying gene regulation across various biological systems.

These applications underscore the significance of (+)-JQ1 PA in advancing our understanding of disease mechanisms and therapeutic strategies.

Chemical and Pharmacological Profile of (+)-JQ1 PA

Nomenclature and Structural Characterization

(+)-JQ1 PA [(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-N-2-propyn-1-yl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide] is a functionally modified derivative of the BET bromodomain inhibitor JQ1. Its systematic IUPAC name reflects three key structural elements:

  • A thienotriazolodiazepine core featuring a thiophene ring fused to triazole and diazepine moieties
  • A 4-chlorophenyl substituent at the C4 position
  • A propargylamide-functionalized acetamide chain replacing the tert-butyl ester of parental JQ1 [1] [2]

The compound's molecular formula is C₂₂H₂₀ClN₅OS (molecular weight: 437.95 g/mol), with absolute (S)-configuration at the C6 chiral center critical for target engagement. X-ray crystallography confirms that the propargyl group extends linearly from the acetamide nitrogen, creating an ideal handle for bioorthogonal conjugation while maintaining the binding conformation of the heterocyclic core. The alkyne functionality enables "click chemistry" applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions [2] [4].

Table 1: Chemical Identifiers of (+)-JQ1 PA

Identifier TypeValue
CAS Registry Number2115701-93-2
PubChem CID134821687
IUPAC Name(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-N-(prop-2-yn-1-yl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
InChIKeyZLSCJWMPQYKVKU-KRWDZBQOSA-N
SMILESO=C(NCC#C)C[C@@H]1N=C(C2=CC=C(Cl)C=C2)C3=C(SC(C)=C3C)N4C1=NN=C4C

Structure-Activity Relationship (SAR) in BET Bromodomain Inhibition

The BET-inhibitory activity of (+)-JQ1 PA stems from conserved molecular interactions with the acetyl-lysine binding pockets of BRD2/3/4/T, while its propargylamide modification enables targeted applications:

  • Triazolodiazepine Core: Maintains critical hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4-BD1) via the triazole nitrogen and carbonyl oxygen. The thienyl ring occupies a hydrophobic cleft, with 2,9-dimethyl groups enhancing affinity through van der Waals contacts [1] [4].

  • Stereospecificity: The (S)-enantiomer exhibits >200-fold higher affinity for BRD4 than its (R)-counterpart, as the chiral center controls optimal positioning of the chlorophenyl group within the ZA loop hydrophobic pocket [1].

  • Propargylamide Modification: Replaces JQ1's tert-butyl ester with N-propargylamide, minimally affecting binding (IC₅₀ = 10.4 nM vs. JQ1's 14.3 nM in MV4;11 cells). Molecular dynamics simulations confirm the alkyne group projects toward solvent-exposed regions, preserving the ligand-protein interactions while enabling conjugation [2] [4].

Table 2: BET Bromodomain Inhibition Profiles

CompoundIC₅₀ vs. BRD4 (nM)Key Structural FeatureFunctional Consequence
(+)-JQ114.3tert-Butyl esterParental inhibitor
(+)-JQ1 PA10.4PropargylamideRetains potency, enables conjugation
(-)-JQ1 PA>2,500(R)-ConfigurationSeverely impaired binding
OTX-015*10–19para-HydroxyacetamideClinical candidate

*Derivative sharing similar ester-to-amide modification [8]

Physicochemical Properties and Stability

(+)-JQ1 PA displays the following physicochemical characteristics critical for research applications:

  • Solubility: Moderately soluble in ethanol (50 mg/mL, 114.17 mM) and DMSO (>100 mM), but limited aqueous solubility (<0.1 mg/mL in PBS). Sonication is recommended for ethanol solutions to ensure complete dissolution [4].

  • Lipophilicity: Calculated logP (cLogP) of 3.2 indicates moderate hydrophobicity, consistent with its cell permeability. The propargylamide modification reduces cLogP by approximately 0.8 units compared to JQ1's tert-butyl ester, potentially improving solubility [2].

  • Chemical Stability: The amide bond demonstrates enhanced hydrolytic stability versus JQ1's ester linkage, resisting enzymatic and pH-mediated cleavage (t₁/₂ > 48h in plasma vs. JQ1's 1h). The alkyne group remains reactive toward azides across pH 4–9 [1] [8].

Synthesis and Functional Modifications for Targeted Applications

Synthetic Routes

(+)-JQ1 PA synthesis follows a convergent strategy:

  • Core Construction: Diastereoselective cyclization of 5-aminothiophene-4-carbonitrile with N-Boc-L-serine β-lactone yields the chiral triazolodiazepine scaffold
  • Chlorophenyl Installation: Suzuki-Miyaura coupling at C4 with 4-chlorophenylboronic acid
  • Propargylamide Functionalization:a. Boc deprotection of the C6 sidechainb. Amide coupling with propargylamine using HATU/DIPEAc. Final purification via reverse-phase HPLC (≥95% purity) [2] [4]

Targeted Applications

  • PROTAC Development: The alkyne handle enables modular assembly of proteolysis-targeting chimeras (PROTACs) via copper-free click chemistry with azide-functionalized E3 ligase ligands (e.g., pomalidomide for cereblon). These heterobifunctional degraders demonstrated BRD4 degradation at sub-stoichiometric concentrations (DC₅₀ = 1–10 nM), outperforming parental inhibitors [2] [5].

  • Activity-Based Probes: Conjugation to fluorophores (e.g., TAMRA-azide) enables:

  • Cellular imaging of BET bromodomain engagement
  • Flow cytometric quantification of intracellular drug accumulation
  • In vivo assessment of blood-brain barrier penetration in xenograft models [3]

  • Clinical Derivative Design: Inspired by (+)-JQ1 PA's amide stability, OTX-015 (MK-8628) was developed by incorporating a para-hydroxyacetamide group. This derivative exhibits improved pharmacokinetics (t₁/₂ = 6h vs. JQ1's 1h) and blood-brain barrier penetration, advancing to clinical trials for MYC-driven tumors including medulloblastoma [8].

Table 3: Functionalized Derivatives of (+)-JQ1 PA

Conjugate TypeTargeting MoietyApplicationKey Finding
PROTACCRBN ligand (Pomalidomide)BRD4 degradationDC₅₀ = 3.2 nM in leukemia cells
Fluorescent ProbeTAMRA dyeCellular imagingQuantified nuclear uptake kinetics
PROTACVHL ligandBRD2/4 degradationOvercame BETi resistance in carcinoma
ADC PayloadAnti-EGFR antibodyTumor-targeted deliveryEnhanced in vivo antitumor specificity

Clinical Translation Strategy

The propargylamide handle serves as a versatile platform for generating therapeutic derivatives:

  • Prodrugs: PEGylated azide derivatives enable nanoparticle encapsulation, improving bioavailability
  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation to tumor-targeting antibodies via strain-promoted alkyne-azide cycloaddition
  • Dual-Payload Conjugates: Co-conjugation with kinase inhibitors (e.g., imatinib) for synergistic activity in leukemia models [5]

Properties

Product Name

(+)-JQ1 PA

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1

InChI Key

ZLSCJWMPQYKVKU-KRWDZBQOSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO

Synonyms

(+) JQ1 PA; (+)-JQ1-PA; (+)-JQ1 PA; (+) JQ1-PA

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.